molecular formula C12H11ClO2 B068260 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 187963-07-1

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B068260
CAS No.: 187963-07-1
M. Wt: 222.67 g/mol
InChI Key: KXXARPPBIIPLDM-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with a unique structure that combines a chloro group, a methoxy group, and a carbaldehyde group on a dihydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde can be synthesized through a modified Vilsmeier-Haack reaction. This involves the reaction of 6-methoxytetralone with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at elevated temperatures. The reaction proceeds through the formation of Vilsmeier-Haack iminium salts, which then react with the methoxytetralone to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Vilsmeier-Haack reaction is a common method used in industrial settings for the synthesis of various aldehydes. The scalability of this reaction makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carboxylic acid.

    Reduction: 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, which are fundamental in many organic synthesis processes. The chloro and methoxy groups can also participate in various substitution reactions, further expanding the compound’s utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives and complex molecules.

Properties

IUPAC Name

1-chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-15-11-4-2-3-10-9(11)6-5-8(7-14)12(10)13/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXARPPBIIPLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441078
Record name 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187963-07-1
Record name 1-Chloro-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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